molecular formula C16H15BrFN3O3 B3010227 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097868-20-5

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B3010227
CAS No.: 2097868-20-5
M. Wt: 396.216
InChI Key: IPJWOPRGIRONGG-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with a bromo group at the 5-position and a complex pyrrolidinyl ether moiety

Mechanism of Action

Target of Action

Compounds with similar structures have been found to activate sirtuin 6 (sirt6), a lysine deacetylase that acts as a tumor suppressor .

Mode of Action

Similar compounds increase the deacetylase activity of sirt6 by binding to an allosteric site . This suggests that 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine might interact with its targets in a similar manner.

Biochemical Pathways

Activation of sirt6 generally leads to a decrease in histone levels in human hepatocellular carcinoma cells . This suggests that the compound might affect pathways related to histone deacetylation and cancer progression.

Result of Action

Activation of sirt6 and the subsequent decrease in histone levels suggest potential anti-cancer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-2-hydroxypyrimidine and 3-fluoro-4-methoxybenzoyl chloride.

    Formation of Pyrrolidinyl Intermediate: The pyrrolidinyl intermediate is synthesized by reacting 3-fluoro-4-methoxybenzoyl chloride with pyrrolidine under basic conditions.

    Ether Formation: The intermediate is then reacted with 5-bromo-2-hydroxypyrimidine in the presence of a suitable base (e.g., potassium carbonate) to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromo group at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidinyl moiety.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be obtained.

    Oxidation Products: Oxidized derivatives of the pyrrolidinyl moiety.

    Hydrolysis Products: The corresponding alcohol and pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could be investigated for its efficacy in treating various diseases, particularly those involving the central nervous system or inflammatory pathways.

Industry

Industrially, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxypyrimidine: A simpler analog used in similar synthetic applications.

    3-Fluoro-4-methoxybenzoyl chloride: A precursor in the synthesis of the target compound.

    Pyrrolidine derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.

Uniqueness

5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine core with a complex pyrrolidinyl ether moiety

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(3-fluoro-4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFN3O3/c1-23-14-3-2-10(6-13(14)18)15(22)21-5-4-12(9-21)24-16-19-7-11(17)8-20-16/h2-3,6-8,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJWOPRGIRONGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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